1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
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Overview
Description
1-(Cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylsulfonyl group, a fluorophenoxyethyl moiety, and an azetidine-3-carboxamide core, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using cyclopropylsulfonyl chloride and suitable bases.
Attachment of the Fluorophenoxyethyl Moiety: This can be achieved through nucleophilic substitution reactions where the fluorophenoxyethyl group is introduced to the azetidine ring.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenoxyethyl or azetidine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its biological activity is of interest for potential therapeutic applications, including as a lead compound in drug discovery.
Medicine: Research may focus on its pharmacological properties, such as its ability to interact with specific biological targets.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include:
1-(Cyclopropylsulfonyl)-N-(2-(4-chlorophenoxy)ethyl)azetidine-3-carboxamide: Differing by the presence of a chlorine atom instead of fluorine.
1-(Cyclopropylsulfonyl)-N-(2-(4-methylphenoxy)ethyl)azetidine-3-carboxamide: Featuring a methyl group instead of fluorine.
1-(Cyclopropylsulfonyl)-N-(2-(4-bromophenoxy)ethyl)azetidine-3-carboxamide: Containing a bromine atom instead of fluorine.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-12-1-3-13(4-2-12)22-8-7-17-15(19)11-9-18(10-11)23(20,21)14-5-6-14/h1-4,11,14H,5-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYHYWSHRAMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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